molecular formula C40H33N3O4 B12061366 Fmoc-His(Trt)-OH-15N3

Fmoc-His(Trt)-OH-15N3

Cat. No.: B12061366
M. Wt: 622.7 g/mol
InChI Key: XXMYDXUIZKNHDT-SQMNLGFBSA-N
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Description

Fmoc-His(Trt)-OH-15N3: is a derivative of histidine, an amino acid, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a trityl (Trt) group at the imidazole side chain. The compound is labeled with three nitrogen-15 isotopes (15N3), making it useful for various research applications, especially in the field of peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Trt)-OH-15N3 typically involves the following steps:

    Protection of Histidine: The amino group of histidine is protected with the Fmoc group, and the imidazole side chain is protected with the Trt group.

    Isotope Labeling: The nitrogen atoms in the histidine molecule are replaced with nitrogen-15 isotopes.

    Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The Fmoc and Trt protecting groups can be selectively removed under specific conditions, allowing for further functionalization of the histidine residue.

    Coupling Reactions: Fmoc-His(Trt)-OH-15N3 can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Fmoc Removal: Piperidine is commonly used to remove the Fmoc group.

    Trt Removal: TFA is used to remove the Trt group, often in the presence of scavengers like triisopropylsilane (TIS) and water.

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-His(Trt)-OH-15N3 is widely used in the synthesis of peptides and proteins, particularly in the study of protein structure and function.

Biology: The compound is used in the study of enzyme mechanisms and protein-protein interactions, as the nitrogen-15 isotopes provide a means for nuclear magnetic resonance (NMR) spectroscopy.

Medicine: this compound is utilized in the development of peptide-based drugs and vaccines, as well as in the study of disease mechanisms at the molecular level.

Industry: The compound is employed in the production of synthetic peptides for research and therapeutic purposes .

Mechanism of Action

Molecular Targets and Pathways: Fmoc-His(Trt)-OH-15N3 exerts its effects by incorporating into peptide chains, where it can interact with various molecular targets such as enzymes and receptors. The nitrogen-15 isotopes allow for detailed study of these interactions using NMR spectroscopy, providing insights into the molecular pathways involved .

Comparison with Similar Compounds

    Fmoc-His(Trt)-OH: Similar to Fmoc-His(Trt)-OH-15N3 but without the nitrogen-15 isotopes.

    Fmoc-His(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group instead of the Trt group for side chain protection.

    Fmoc-His(Trt)-OMe: The carboxyl group is methylated instead of being free.

Uniqueness: this compound is unique due to the presence of nitrogen-15 isotopes, which make it particularly valuable for NMR studies and other applications requiring isotopic labeling .

Properties

Molecular Formula

C40H33N3O4

Molecular Weight

622.7 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1-trityl(1,3-15N2)imidazol-4-yl)propanoic acid

InChI

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1/i41+1,42+1,43+1

InChI Key

XXMYDXUIZKNHDT-SQMNLGFBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15N]4C=C([15N]=C4)C[C@@H](C(=O)O)[15NH]C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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